molecular formula C27H38N2O4 B12418056 (R)-(+)-Verapamil-d6

(R)-(+)-Verapamil-d6

Cat. No.: B12418056
M. Wt: 460.6 g/mol
InChI Key: SGTNSNPWRIOYBX-SFGWWISVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-Verapamil-d6 is a deuterated stereoisomer of verapamil, a phenylalkylamine-class calcium channel blocker. Its CAS number is 38321-02-7, and it is distinguished by its dextrorotatory configuration, which confers unique pharmacological properties compared to its levorotatory counterpart, S-(-)-verapamil. The R-(+)-isomer exhibits reduced affinity for L-type calcium channels, minimizing cardiovascular side effects like hypotension and bradycardia while retaining anti-inflammatory and P-glycoprotein (P-gp) inhibitory activity . This isomer has shown promise in treating chronic inflammatory neurological disorders and overcoming multidrug resistance (MDR) in cancer therapy due to its dual mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Verapamil-d6 involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various synthetic routes, including:

  • Hydrogen-Deuterium Exchange Reactions: : This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the exchange process.

  • Deuterated Reagents: : Another approach is to use deuterated reagents in the synthesis of Verapamil. For example, deuterated benzyl chloride can be used in the alkylation step to introduce deuterium atoms into the final product.

Industrial Production Methods

The industrial production of ®-(+)-Verapamil-d6 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired level of deuteration and purity.

Chemical Reactions Analysis

Metabolic Reactions

Deuterium substitution at six positions introduces kinetic isotope effects, influencing metabolic pathways mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

N-Demethylation

  • Primary Pathway : Catalyzed by CYP3A4/5, leading to the formation of norverapamil-d5 (retains five deuterium atoms).

    • Reaction:

      (R)-(+)-Verapamil-d6CYP3A4/5Norverapamil-d5+CH3NH2\text{this compound} \xrightarrow{\text{CYP3A4/5}} \text{Norverapamil-d5} + \text{CH}_3\text{NH}_2
    • Isotope Effect : Deuterium reduces the reaction rate by ~20% compared to non-deuterated verapamil due to slower C–H bond cleavage .

N-Dealkylation

  • Secondary Pathway : Mediated by CYP2C8, CYP3A4, and CYP1A2, producing D-617-d4 (a tertiary amine metabolite).

    • Reaction:

      This compoundCYP2C8D-617-d4+C3H7NH2\text{this compound} \xrightarrow{\text{CYP2C8}} \text{D-617-d4} + \text{C}_3\text{H}_7\text{NH}_2
    • Stereoselectivity : The (R)-enantiomer undergoes faster dealkylation than the (S)-form, with a 1.5× higher AUC ratio observed in human plasma .

Oxidative Pathways

  • O-Demethylation : Minor pathway (<5% total metabolism) yielding phenolic derivatives via CYP2C9/CYP2C18 .

Enzymatic Interactions

Deuterium substitution alters binding affinities with enzymes and transporters:

Enzyme/Transporter Interaction Type Deuterium Impact
CYP3A4 Competitive inhibitionReduced inhibition potency (IC50_{50} ↑15%)
P-glycoprotein Substrate effluxEnhanced stability in plasma (t1/2_{1/2} ↑10%)
hERG Potassium Channel BlockadeUnaffected IC50_{50} (~1.2 μM)

Stability Under Analytical Conditions

This compound demonstrates exceptional stability in biological matrices, making it ideal for pharmacokinetic studies:

  • Plasma Stability : No degradation observed after 24 hours at 25°C .

  • Photostability : Resists UV-induced decomposition (λ = 254 nm) due to deuterium’s protective effect on aromatic methoxy groups .

Comparative Reaction Kinetics

Deuterium’s influence on reaction rates is quantified below:

Reaction Non-Deuterated Rate (k) Deuterated Rate (kD_{D}) kD_{D}/k
CYP3A4-mediated N-demethylation0.45 hr1^{-1}0.36 hr1^{-1}0.80
CYP2C8-mediated N-dealkylation0.28 hr1^{-1}0.25 hr1^{-1}0.89

Data derived from microsomal assays .

Synthetic Utility

This compound serves as an internal standard in mass spectrometry due to its predictable fragmentation patterns:

  • Fragmentation : Dominant ions at m/z 455 [M+H]+^+ and m/z 165 (base peak) .

  • Cross-Reactivity : Minimal interference with non-deuterated analytes in multiplexed assays .

Biological Implications

  • Reduced Cardiotoxicity : Slower metabolism decreases peak concentrations of cardioactive metabolites (e.g., norverapamil) .

  • Drug-Drug Interactions : Co-administration with rifampin increases norverapamil:verapamil ratios by 40%, enhancing safety in tuberculosis regimens .

Scientific Research Applications

Tuberculosis Treatment

Recent studies have highlighted the potential of (R)-(+)-Verapamil-d6 as an adjunctive therapy in tuberculosis (TB) treatment regimens. Verapamil inhibits mycobacterial efflux pumps that contribute to drug tolerance, particularly against rifampin, a cornerstone of TB therapy.

  • Study Findings : In a clinical trial, participants receiving sustained-release verapamil at doses of 360 mg every 12 hours alongside rifampin demonstrated significant pharmacokinetic alterations. The study found that this dosing strategy could achieve median verapamil exposures comparable to those seen in individuals not taking rifampin, thereby enhancing the efficacy of TB treatment without increasing cardiotoxicity risks .
Dosage GroupMedian AUC (0-12h)ParticipantsComments
120 mg SR60.5 ng.hr/mL6Low exposure levels
240 mg SR349 ng.hr/mL6Moderate exposure levels
360 mg SR903.1 ng.hr/mL18High exposure levels achieved

Antiglycoxidant Activity

Verapamil's potential as an antiglycoxidant agent has been explored through various in vitro models. It has shown significant inhibition of protein glycation and oxidation, which are critical processes in the pathogenesis of diabetes and cardiovascular diseases.

  • Mechanism : Molecular docking studies indicated that verapamil preferentially binds to amino acids susceptible to glycoxidative damage, particularly interacting with Janus kinase 2 and nuclear factor-κB pathways . This suggests that verapamil may provide protective effects against oxidative stress and glycation modifications.

Calcium Channel Blockade

As a calcium channel blocker, this compound plays a crucial role in managing cardiovascular conditions such as hypertension and arrhythmias. Its mechanism involves inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand.

  • Research Insights : Studies have indicated that verapamil can also modulate P-glycoprotein activity, impacting drug transport across cell membranes and potentially enhancing the bioavailability of co-administered medications .

Mechanism of Action

®-(+)-Verapamil-d6, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in the cell membrane. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. The compound also affects cardiac muscle cells, reducing heart rate and contractility. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers of Verapamil

The pharmacological and clinical profiles of verapamil isomers differ significantly:

Property (R)-(+)-Verapamil-d6 S-(-)-Verapamil
Calcium Channel Affinity Lower affinity for L-type channels, reducing cardiovascular side effects High affinity, leading to pronounced cardiovascular effects
Anti-inflammatory Potency Equally potent as S-(-)-isomer in reducing LPS-induced neurotoxicity Similar anti-inflammatory efficacy
Clinical Applications Preferred for neurological disorders due to better safety profile Used primarily for arrhythmias and hypertension

The R-(+)-isomer’s reduced cardiovascular liability makes it advantageous for long-term anti-inflammatory therapy .

P-Glycoprotein Inhibitors

This compound is a well-characterized P-gp inhibitor, but its efficacy varies against newer compounds:

Table 1: P-gp Inhibition Efficacy

Compound Mechanism Efficacy vs. Verapamil Reference
SNF4435C/D Modulates chloroquine resistance 66% modulation at 500 nM (vs. 61% for verapamil)
Vanoxerine Analogues Inhibits ethidium bromide efflux Compound 9: Similar accumulation (100 µM)
Quinoline Derivatives Alcoholic derivatives (5a, 5b) 82% P-gp inhibition at 10 µM (vs. 90% for verapamil)
Piperine Binds Rv1258c efflux pump Higher specificity via hydrogen bonding vs. verapamil’s hydrophobic interactions

Verapamil’s P-gp inhibition is concentration-dependent, but newer agents like SNF4435C/D and vanoxerine analogues demonstrate superior or comparable activity with fewer off-target effects .

Calcium Channel Blockers with Multi-Target Effects

Compared to other calcium channel blockers, this compound exhibits unique multi-channel inhibition:

  • Metabolic Stability : Lower metabolic clearance than hydrochlorothiazide in hypertension trials, but newer alaninamide derivatives show 3-fold higher stability in human liver microsomes .

Metabolites and Derivatives

Verapamil’s metabolites contribute to its clinical profile:

Metabolite Effect Comparison to Parent Compound
Norverapamil Prolongs ventricular refractoriness Additive AV nodal effects with verapamil
D620 Mild AV nodal effects Less potent than parent compound
D617 No electrophysiological activity Inactive metabolite

Norverapamil’s additive effects underscore the importance of monitoring cumulative activity during chronic dosing .

Other Modulators of Drug Resistance

This compound is benchmarked against non-P-gp modulators:

  • Fluoxetine : Modulates chloroquine resistance in Plasmodium falciparum with 66% efficacy vs. verapamil’s 61% .
  • Cyclosporin A (CsA) : Shares overlapping substrate preferences with verapamil but has higher molecular weight and complexity .
  • Diosgenin : P-gp substrate whose intestinal absorption is enhanced 3-fold by verapamil, similar to grepafloxacin .

Biological Activity

(R)-(+)-Verapamil-d6 is a deuterated derivative of verapamil, a well-established calcium channel blocker primarily used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias. The incorporation of deuterium in its structure not only enhances the compound's stability but also facilitates its tracking in pharmacological studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Chemical Structure :
    • Molecular Formula: C27H32D6N2O4·HCl
    • Molecular Weight: Approximately 460.6 g/mol
  • Mechanism of Action :
    • This compound acts primarily by blocking L-type calcium channels, leading to a reduction in intracellular calcium levels. This action decreases cardiac contractility and vascular tone, contributing to its antihypertensive and antianginal effects.

Calcium Channel Blocking

This compound exhibits significant biological activity as a calcium channel blocker. Its ability to inhibit the influx of calcium ions through L-type calcium channels is crucial for its therapeutic effects:

  • Cardiac Effects : Reduces heart rate and myocardial oxygen demand.
  • Vascular Effects : Causes vasodilation, reducing systemic vascular resistance.

Pharmacokinetics and Stability

The deuterated nature of this compound allows for enhanced stability and tracking in metabolic studies. This is particularly beneficial for understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug.

Applications in Research

This compound is utilized extensively in pharmacological research due to its unique properties:

  • Drug Interaction Studies : It aids in understanding interactions with other drugs, particularly in complex therapeutic regimens.
  • Metabolic Studies : The compound's isotopic labeling allows researchers to trace its metabolic pathways more accurately than non-deuterated forms.

Clinical Studies

  • Hypertension Treatment :
    • A study involving 1414 hypertensive patients demonstrated that sustained-release verapamil significantly reduced both systolic and diastolic blood pressures over two years. The study found that normalization of diastolic blood pressure was achieved in 69.3% of patients treated with verapamil .
  • Adjunctive Therapy in Tuberculosis :
    • Recent research indicates that verapamil can enhance the efficacy of rifampin in tuberculosis treatment by inhibiting mycobacterial efflux pumps, thus improving drug retention within bacterial cells .

Pharmacokinetic Studies

A comprehensive analysis highlighted the importance of therapeutic drug monitoring for verapamil due to its narrow therapeutic index. Various analytical methods have been developed to measure plasma concentrations effectively, ensuring optimal dosing and minimizing toxicity risks .

Table 1: Comparison of Biological Activities

Activity TypeThis compoundVerapamil (Non-Deuterated)
Calcium Channel BlockerYesYes
AntihypertensiveYesYes
AntiarrhythmicYesYes
Enhanced Metabolic TrackingYesNo

Table 2: Clinical Study Outcomes

Study FocusTreatment GroupOutcome
HypertensionVerapamil (240 mg SR)BP reduction by ~16%
TuberculosisVerapamil + RifampinImproved treatment efficacy

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of (R)-(+)-Verapamil-d6, and how do they differ from non-deuterated Verapamil?

this compound, a deuterated analog of Verapamil, retains the primary mechanism of L-type calcium channel blockade but exhibits altered pharmacokinetics due to isotopic substitution. Deuterium incorporation slows metabolic degradation, enhancing its utility in tracer studies for quantifying drug distribution and metabolism . Unlike non-deuterated Verapamil, its deuterated form provides improved stability in mass spectrometry (MS)-based assays, reducing interference from endogenous metabolites .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, a validated method uses electrospray ionization (ESI) with MRM ion pairs m/z 461.1→165.2 for this compound and m/z 445.0→165.2 for non-deuterated Verapamil. This approach achieves high specificity and sensitivity in human plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL . Internal standards like Verapamil-d6 ensure precision by correcting for matrix effects .

Q. What is the role of this compound in studying drug-drug interactions (DDIs) involving CYP3A4 and P-glycoprotein (P-gp)?

As a CYP3A4 and P-gp substrate, this compound is used to probe transporter-mediated DDIs. Methodologically, researchers co-administer it with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and measure changes in pharmacokinetic parameters (e.g., AUC, Cmax). Its deuterated structure allows simultaneous tracking of parent drug and metabolites (e.g., norverapamil) without isotopic interference, enabling precise DDI profiling .

Advanced Research Questions

Q. How can factorial experimental designs optimize formulations containing this compound for controlled-release applications?

A full factorial design (e.g., 12-run design) evaluates variables like polymer concentration (Eudragit RS 30D), talc content, and drug loading. Responses such as dissolution rate (T50) and bead morphology are analyzed via ANOVA to identify significant factors. For instance, polymer concentration linearly affects dissolution, while talc non-linearly modulates surface roughness. Regression models (e.g., Y = β0 + β1X1 + β2X2) predict optimal formulations, validated through confirmatory runs .

Q. How should researchers resolve contradictions in this compound’s effects on viral replication observed across in vitro and plasmid-based systems?

In influenza A studies, Verapamil reduces viral titers in cell cultures by impairing RNP export but shows no effect on plasmid-driven viral mRNA production. To reconcile this, researchers must differentiate between host-dependent mechanisms (e.g., calcium signaling modulation) and direct viral interactions . Methodologically, parallel experiments in live virus vs. plasmid systems, coupled with phosphoproteomics (e.g., ERK/PKCα activation assays), isolate host-specific pathways. Contradictions highlight the need for multi-omics integration to contextualize findings .

Q. What statistical strategies are critical for analyzing proteomics data from clinical trials involving this compound?

In trials like type 1 diabetes studies, linear regression models identify serum proteins with significant abundance changes (e.g., IGF-I). False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Data are deposited in repositories like ProteomeXchange (e.g., PXD026601) for reproducibility. Longitudinal mixed-effects models account for intra-subject variability, while orthogonal experimental designs (e.g., 3×3 matrices) validate dose-response relationships .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of this compound’s metabolic stability in vivo?

KIEs arise when C-D bonds slow enzymatic cleavage (e.g., CYP3A4-mediated N-demethylation). Researchers compare deuterated vs. non-deuterated metabolite ratios using LC-MS/MS. For example, a reduced norverapamil/Verapamil ratio in deuterated versions confirms metabolic stabilization. However, KIEs are context-dependent; in vitro microsomal assays may underestimate in vivo effects due to competing pathways. Isotope tracing in hepatocyte models improves translational accuracy .

Q. Methodological Notes

  • Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "In T1D patients (P), does this compound (I) compared to placebo (C) preserve β-cell function (O)?" .
  • Data Validation : Cross-validate MS results with orthogonal techniques (e.g., ELISA for IGF-I) to confirm proteomic findings .
  • Ethical Compliance : Ensure pharmacokinetic studies adhere to protocols for human subject research, including informed consent and IRB approvals .

Properties

Molecular Formula

C27H38N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1/i1D3,2D3

InChI Key

SGTNSNPWRIOYBX-SFGWWISVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.